Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Introduction of the Tert-Butyl Ester: The tert-butyl ester is incorporated through esterification reactions, typically using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The piperazine ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and oncological conditions.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)-PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)-PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(4-BROMOPHENYL)-PIPERAZINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxymethyl group and the pyrimidinyl substitution, which confer specific chemical properties and biological activities. These structural features distinguish it from other piperazine derivatives and contribute to its potential as a versatile intermediate in drug synthesis.
Eigenschaften
Molekularformel |
C15H24N4O4 |
---|---|
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)13-16-11(10-22-4)9-12(20)17-13/h9H,5-8,10H2,1-4H3,(H,16,17,20) |
InChI-Schlüssel |
MZQUFYBDSSTPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=O)N2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.